REACTION_CXSMILES
|
[Br:1][C:2]1[S:6][C:5]([S:7](NN)(=[O:9])=[O:8])=[CH:4][CH:3]=1.[Br:12]Br>C(Cl)(Cl)Cl.CCOCC.CCCCCC>[Br:1][C:2]1[S:6][C:5]([S:7]([Br:12])(=[O:9])=[O:8])=[CH:4][CH:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
6.43 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(S1)S(=O)(=O)NN
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
ether hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC.CCCCCC
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the chloroform layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The chloroform was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
leaving an orange oil
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
to crystallize 3.67 g of the title compound as off-white crystals, mp 48°-50°
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C(S1)S(=O)(=O)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |